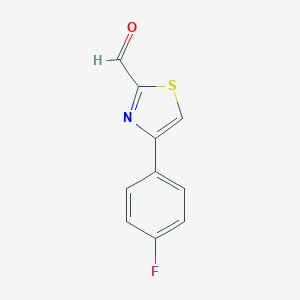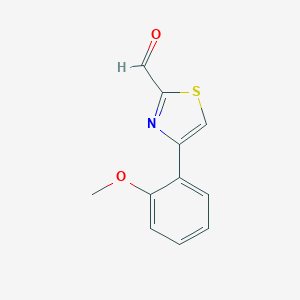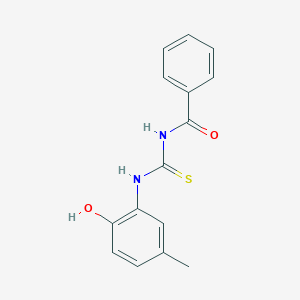
1-苯甲酰-3-(2-羟基-5-甲基苯基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is an organic compound with the molecular formula C15H14N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a hydroxy-methylphenyl group attached to the thiourea moiety
科学研究应用
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
准备方法
The synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-hydroxy-5-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Synthetic Route:
- Dissolve benzoyl isothiocyanate in ethanol.
- Add 2-hydroxy-5-methylaniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea.
化学反应分析
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Electrophiles: Halogens, alkyl halides.
Major Products:
- Sulfoxides, sulfones (oxidation).
- Amines (reduction).
- Substituted thioureas (substitution).
作用机制
The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
相似化合物的比较
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(2-hydroxyphenyl)thiourea: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzoyl-3-(2-methylphenyl)thiourea: Similar structure but lacks the hydroxy group on the phenyl ring.
1-Benzoyl-3-(4-hydroxy-3-methylphenyl)thiourea: Similar structure but with different positions of the hydroxy and methyl groups on the phenyl ring.
Uniqueness: 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity.
属性
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWZISSHKPOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
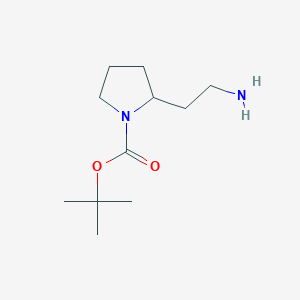
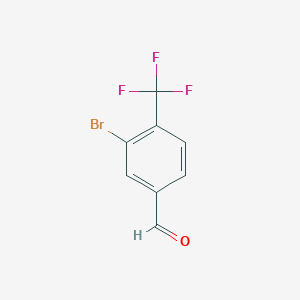



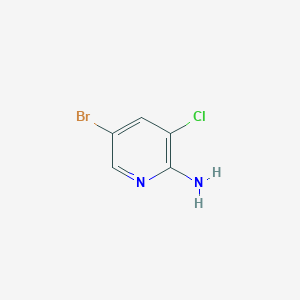
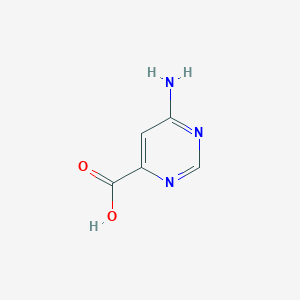
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
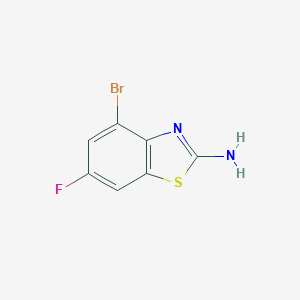
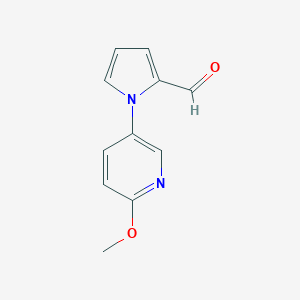
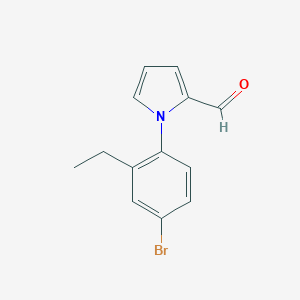
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)
